2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride
Brand Name: Vulcanchem
CAS No.: 102585-45-5
VCID: VC18418996
InChI: InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H
SMILES:
Molecular Formula: C15H19Cl2N3O
Molecular Weight: 328.2 g/mol

2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride

CAS No.: 102585-45-5

Cat. No.: VC18418996

Molecular Formula: C15H19Cl2N3O

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride - 102585-45-5

Specification

CAS No. 102585-45-5
Molecular Formula C15H19Cl2N3O
Molecular Weight 328.2 g/mol
IUPAC Name [2-(butan-2-ylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride
Standard InChI InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H
Standard InChI Key VBAWJVRHKOUXNZ-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-]

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₈ClN₃O·HCl, with a molecular weight of 327.24 g/mol . Its SMILES notation (CCC(C)NC(=O)CNC₁=C₂C=CC(=CC₂=NC=C₁)Cl) reveals a 7-chloroquinoline core linked to a sec-butylacetamide group via an amino bridge . The InChIKey (BOKXRZBTGLONIF-UHFFFAOYSA-N) confirms stereochemical uniqueness .

Table 1: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺292.12111166.6
[M+Na]⁺314.10305179.0
[M-H]⁻290.10655169.6
[M+Na-2H]⁻312.08850172.6

These CCS values suggest moderate molecular polarity, aligning with the compound’s mixed hydrophobic/hydrophilic domains. The [M+H]⁺ adduct’s lower CCS (166.6 Ų) compared to [M+Na]⁺ (179.0 Ų) indicates sodium coordination increases molecular surface area .

Spectral Signatures

Though experimental NMR/MS data are unavailable, analogous 4-aminoquinolines exhibit characteristic signals:

  • ¹H NMR: Quinoline H-2 proton at δ 8.5–8.7 ppm; acetamide NH at δ 7.8–8.2 ppm .

  • MS/MS: Dominant fragmentation at the amide bond (C-N cleavage) generating m/z 175.03 (quinoline fragment) and m/z 116.08 (sec-butylacetamide) .

Synthetic Pathways

Core Synthesis Strategy

The compound can be synthesized via nucleophilic aromatic substitution (NAS), mirroring methods for related 4-aminoquinolines :

  • Quinoline Activation: 4,7-Dichloroquinoline reacts with sec-butylamine at 120–130°C for 6–8 hours, substituting the C-4 chlorine .

  • Acetamide Coupling: The intermediate 4-(sec-butylamino)-7-chloroquinoline undergoes N-alkylation with chloroacetamide in DMF/K₂CO₃ .

  • Hydrochloride Formation: The free base is treated with HCl gas in Et₂O to yield the monohydrochloride salt .

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature125°CMaximizes NAS rate
Amine Excess2.5 eqPrevents di-substitution
SolventNeat (solvent-free)Reduces side reactions
Reaction Time7 hoursBalances completion vs. degradation

Purification Challenges

The sec-butyl group introduces steric hindrance, complicating crystallization. Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) achieves >95% purity .

Compound ClassCell LineGI₅₀ (μM)Selectivity Index
4-Aminoquinoline aminesMDA-MB-4683.28.4
Benzimidazole hybridsHuT783.528.5
ChloroquineMCF-745.61.2

Mechanism Hypotheses

Molecular docking suggests 4-aminoquinolines intercalate DNA and inhibit topoisomerase II . The chloroquinoline moiety binds the enzyme’s ATPase domain (ΔG = -9.2 kcal/mol), while the acetamide group stabilizes protein-ligand interactions via hydrogen bonding .

ADME Predictions

In silico models (SwissADME, pkCSM) predict:

Table 4: Pharmacokinetic Properties

ParameterPredicted ValueImplications
logP2.8 ± 0.3Moderate lipophilicity
Aqueous Solubility0.12 mg/mLRequires formulation
BBB Permeability0.48 (logBB)CNS penetration likely
CYP3A4 Inhibition78% probabilityDrug-drug interaction risk
Plasma Protein Binding92%Prolonged half-life

The compound’s topological polar surface area (TPSA = 65 Ų) suggests moderate oral bioavailability (F ≈ 55%) .

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